

# Lazertinib's Binding Kinetics and Covalent Inhibition of EGFR T790M: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of **Lazertinib** to the Epidermal Growth Factor Receptor (EGFR) containing the T790M resistance mutation. **Lazertinib** (YH25448) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] Its mechanism involves forming a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition.[1][3]

## **Mechanism of Action and Selectivity**

The T790M mutation, often termed the "gatekeeper" mutation, arises in response to first- and second-generation EGFR TKIs.[4][5] This mutation involves the substitution of a threonine with a bulkier methionine residue at position 790, which increases the receptor's affinity for ATP and causes steric hindrance, thereby reducing the efficacy of earlier inhibitors.[6][7]

**Lazertinib** overcomes this resistance through a combination of potent noncovalent binding and subsequent irreversible covalent bond formation.[1][8] Its selectivity for the T790M mutant over WT EGFR is primarily driven by stronger noncovalent binding interactions within the ATP pocket.[8] Structural studies have revealed that **Lazertinib**'s distinct pyrazole moiety facilitates favorable hydrogen bonds and van der Waals interactions.[8][9] Specifically, the phenyl group of **Lazertinib** engages in van der Waals interactions with the methionine residue at position



T790M, a key interaction that contributes to its enhanced potency and selectivity against the mutant receptor.[8][10]

## **Quantitative Binding Kinetics Data**

The inhibitory potential of irreversible inhibitors like **Lazertinib** is quantified by the inhibitor concentration that yields a half-maximal inactivation rate (K\_I) and the maximal rate of inactivation (k\_inact). The overall potency is represented by the second-order rate constant k inact/K I.

Biochemical assays demonstrate that **Lazertinib**'s selectivity for the EGFR T790M mutant is achieved through a significantly stronger initial noncovalent binding affinity (a lower K\_I value) compared to its affinity for WT EGFR.[8] The enhanced potency of **Lazertinib** against the double mutant EGFR(L858R/T790M) is attributed to an 8-fold stronger noncovalent binding (diminished K\_I) and a 2.8-fold decreased maximal inactivation rate (k\_inact) when compared to WT EGFR.[8]

Below is a comparative summary of the kinetic parameters for **Lazertinib** and the related third-generation inhibitor, Osimertinib.

Inhibitor	EGFR Variant	K_I (nM)	k_inact (min <sup>-1</sup> )	k_inact/K_l (μM <sup>-1</sup> s <sup>-1</sup> )
Lazertinib	WT	225 ± 25	0.091 ± 0.003	6.7
L858R/T790M	28 ± 2	0.032 ± 0.001	19	
Osimertinib	WT	41 ± 4	0.063 ± 0.002	26
L858R/T790M	21 ± 3	0.063 ± 0.002	50	

Data sourced

from biochemical

assays as

reported in J.

Med. Chem.

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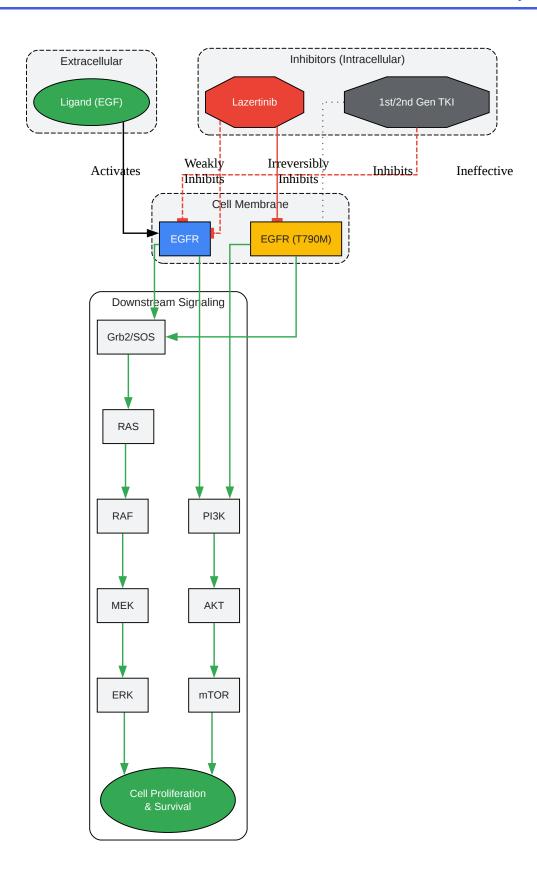
11525–11536.[8]



## **EGFR Signaling Pathway and Lazertinib Inhibition**

The EGFR signaling cascade is a critical pathway controlling cell growth, proliferation, and survival.[6] Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[4] In NSCLC, activating EGFR mutations lead to constitutive activation of these pathways.[4] The T790M mutation maintains this activation in the presence of first-generation TKIs. **Lazertinib** selectively binds to and irreversibly inhibits the kinase activity of the T790M mutant EGFR, effectively blocking these downstream signals.[6][11]





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Caption: EGFR signaling pathway and points of inhibition by TKIs.



## **Experimental Protocols**

Determining the binding kinetics of an irreversible inhibitor like **Lazertinib** requires specific experimental setups.

This protocol is based on established methods for characterizing irreversible kinase inhibitors. [8]

#### Reagent Preparation:

- Prepare a stock solution of purified, active EGFR kinase domain (WT or T790M mutant) in an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Prepare serial dilutions of Lazertinib in DMSO, followed by a final dilution into the kinase buffer.
- Prepare ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

#### Inactivation Reaction:

- Incubate the EGFR enzyme with various concentrations of Lazertinib at a constant temperature (e.g., 25°C).
- At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

#### Measurement of Residual Activity:

- Immediately dilute the aliquot into a reaction mixture containing a high concentration of ATP and the peptide substrate. The high ATP concentration helps to stop further covalent modification by competing for the binding site.
- Allow the kinase reaction to proceed for a set period (e.g., 15-30 minutes).
- Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.





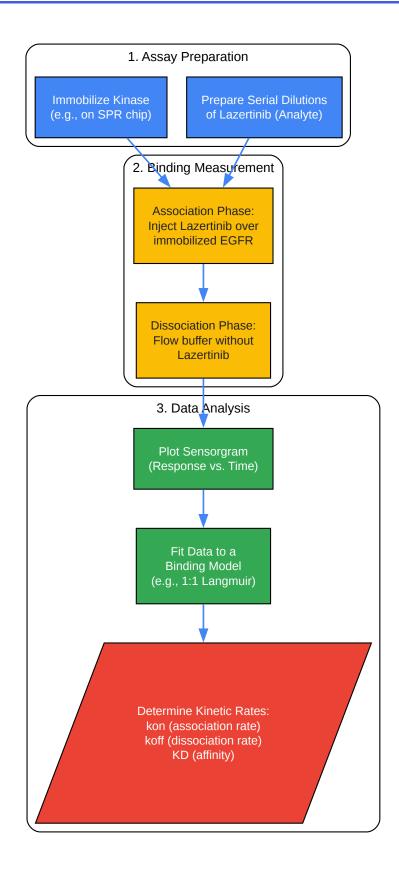


#### • Data Analysis:

- For each Lazertinib concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time.
- The slope of this line represents the observed rate of inactivation (k obs).
- Plot the k obs values against the corresponding **Lazertinib** concentrations.
- Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k\_obs = k\_inact \*
  [I] / (K\_I + [I]), where [I] is the inhibitor concentration. This allows for the determination of k\_inact (the maximum rate of inactivation at saturating inhibitor concentration) and K\_I (the inhibitor concentration at which the inactivation rate is half of k\_inact).

Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used to study binding kinetics in real-time.[12][13] The following diagram illustrates a generalized workflow for such an assay.





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Caption: Generalized workflow for a label-free binding kinetics assay.



This guide summarizes the critical aspects of **Lazertinib**'s interaction with the EGFR T790M mutant, providing quantitative data and procedural insights relevant to researchers in oncology and drug development. The potent and selective irreversible inhibition by **Lazertinib** underscores its efficacy as a targeted therapy for NSCLC.

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